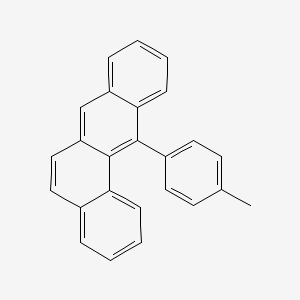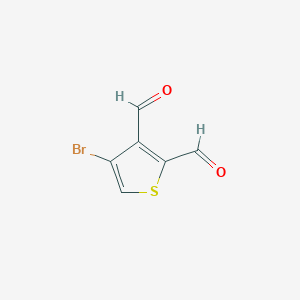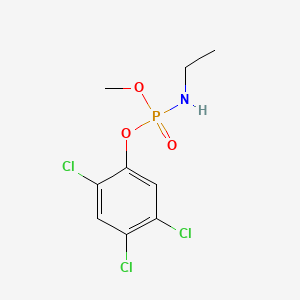
Trifluoroethanethioyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoroethanethioyl chloride is a chemical compound with the molecular formula C₂H₂ClF₃S . It is a derivative of ethanethioyl chloride, where the hydrogen atoms are replaced by fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trifluoroethanethioyl chloride can be synthesized through several methods. One common method involves the reaction of trifluoroethanol with thionyl chloride. The reaction typically occurs under anhydrous conditions and requires a catalyst to proceed efficiently. The general reaction is as follows:
CF3CH2OH+SOCl2→CF3CH2SCl+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of trifluoroethane in the presence of a catalyst. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Trifluoroethanethioyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding trifluoroethylthio derivatives.
Oxidation Reactions: It can be oxidized to form trifluoroethanesulfonyl chloride.
Reduction Reactions: It can be reduced to trifluoroethanethiol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols. The reactions are typically carried out under mild conditions with a base to neutralize the hydrochloric acid formed.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Trifluoroethylthio derivatives.
Oxidation Reactions: Trifluoroethanesulfonyl chloride.
Reduction Reactions: Trifluoroethanethiol.
Wissenschaftliche Forschungsanwendungen
Trifluoroethanethioyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organofluorine compounds, which are important in pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules to study their structure and function.
Medicine: It is involved in the synthesis of fluorinated drugs, which often have improved bioavailability and metabolic stability.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of trifluoroethanethioyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic sulfur atom is attacked by nucleophiles, leading to the formation of new chemical bonds. This reactivity is utilized in various chemical synthesis processes to introduce trifluoroethylthio groups into molecules.
Vergleich Mit ähnlichen Verbindungen
Trifluoroethanethiol: Similar in structure but lacks the chlorine atom.
Trifluoroethanesulfonyl chloride: An oxidized form of trifluoroethanethioyl chloride.
Trifluoroacetyl chloride: Contains a carbonyl group instead of a thioyl group.
Uniqueness: this compound is unique due to its combination of a trifluoroethyl group and a thioyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in specific chemical synthesis applications.
Eigenschaften
CAS-Nummer |
2375-37-3 |
|---|---|
Molekularformel |
C2ClF3S |
Molekulargewicht |
148.54 g/mol |
IUPAC-Name |
2,2,2-trifluoroethanethioyl chloride |
InChI |
InChI=1S/C2ClF3S/c3-1(7)2(4,5)6 |
InChI-Schlüssel |
QHIKKQMUMQOCPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=S)(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


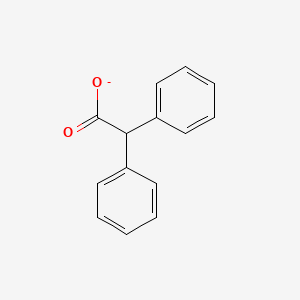

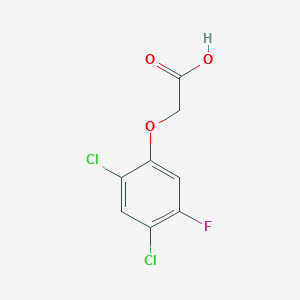

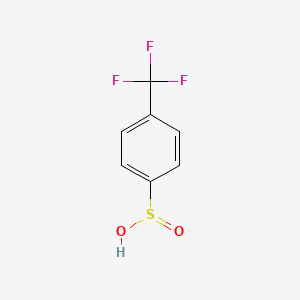
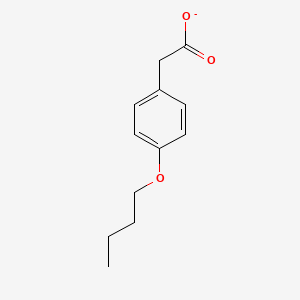
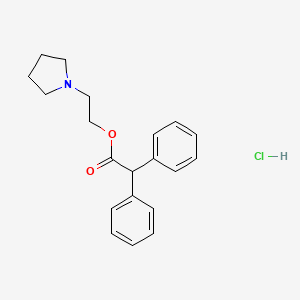
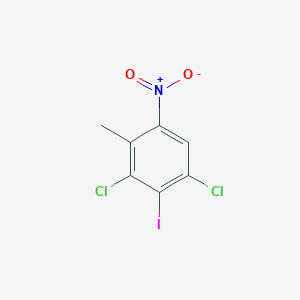
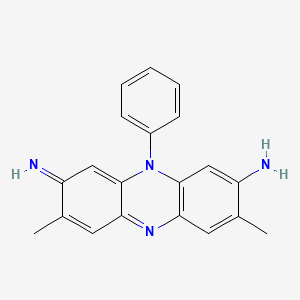
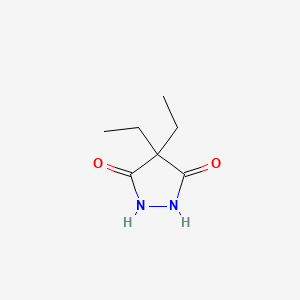
![N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14746015.png)
